molecular formula C18H14N4O B12916482 N'-(1H-Indol-3-yl)quinoline-4-carbohydrazide

N'-(1H-Indol-3-yl)quinoline-4-carbohydrazide

Cat. No.: B12916482
M. Wt: 302.3 g/mol
InChI Key: GRGRMKQVBZGNHA-UHFFFAOYSA-N
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Description

N’-(1H-Indol-3-yl)quinoline-4-carbohydrazide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1H-Indol-3-yl)quinoline-4-carbohydrazide typically involves the reaction of 1H-indole-3-carbaldehyde with quinoline-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(1H-Indol-3-yl)quinoline-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N’-(1H-Indol-3-yl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(1H-Indol-3-yl)quinoline-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(1H-Indol-3-yl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1H-Indol-3-yl)quinoline-4-carbohydrazide is unique due to its specific structure, which combines the indole and quinoline moieties. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility and potential for further modification and optimization .

Properties

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

N'-(1H-indol-3-yl)quinoline-4-carbohydrazide

InChI

InChI=1S/C18H14N4O/c23-18(13-9-10-19-15-7-3-1-5-12(13)15)22-21-17-11-20-16-8-4-2-6-14(16)17/h1-11,20-21H,(H,22,23)

InChI Key

GRGRMKQVBZGNHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NNC(=O)C3=CC=NC4=CC=CC=C34

Origin of Product

United States

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